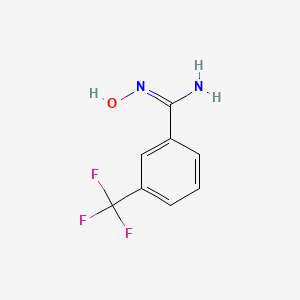

3-(Trifluoromethyl)benzamidoxime

説明

The exact mass of the compound N'-hydroxy-3-(trifluoromethyl)benzene-1-carboximidamide is 204.05104734 g/mol and the complexity rating of the compound is 227. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Trifluoromethyl)benzamidoxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethyl)benzamidoxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

N'-hydroxy-3-(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)6-3-1-2-5(4-6)7(12)13-14/h1-4,14H,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGBSARAGZEWGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)/C(=N\O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40067-80-9 | |

| Record name | 3-(Trifluoromethyl)benzamidoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(Trifluoromethyl)benzamidoxime

3-(Trifluoromethyl)benzamidoxime is a fluorinated aromatic compound that has garnered significant attention within the drug discovery and development landscape. It serves as a crucial synthetic intermediate, primarily valued for its role in constructing heterocyclic scaffolds of profound pharmacological importance. The molecule's utility is fundamentally rooted in two key structural features: the reactive amidoxime functional group and the strategically positioned trifluoromethyl (-CF3) moiety.

The amidoxime group (C(=NOH)NH2) is a versatile precursor for synthesizing five-membered heterocycles, most notably 1,2,4-oxadiazoles and tetrazoles.[1][2] These rings are prominent in a multitude of clinically approved drugs and investigational agents. Furthermore, the amidoxime functional group itself is recognized as a valuable bioisostere for carboxylic acids and amides.[3][4] Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to modulate a lead compound's physicochemical and pharmacokinetic properties—such as solubility, metabolic stability, and membrane permeability—without compromising its essential biological activity.[5][6]

The trifluoromethyl group, one of the most prevalent fluorine-containing substituents in pharmaceuticals, imparts unique and often highly desirable properties to a molecule.[7] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and improve membrane permeability.[7] The strategic placement of the -CF3 group on the benzamidoxime scaffold thus creates a building block primed for the synthesis of novel therapeutic candidates with potentially enhanced drug-like properties.[8]

This technical guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of 3-(Trifluoromethyl)benzamidoxime, offering a comprehensive resource for researchers, scientists, and professionals engaged in drug development.

Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and research. The key properties of 3-(Trifluoromethyl)benzamidoxime are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | N'-hydroxy-3-(trifluoromethyl)benzenecarboximidamide | |

| CAS Number | 40067-80-9 | [9] |

| Molecular Formula | C₈H₇F₃N₂O | |

| Molecular Weight | 204.15 g/mol | |

| Appearance | White to off-white crystalline powder | Inferred from related compounds |

| Melting Point | Not precisely documented; related 3-(Trifluoromethyl)benzamide melts at 124-127 °C. | [10] |

| SMILES | Nc1cccc(c1)C(F)(F)F | (for benzamide) |

| InChI Key | Inferred from structure |

Synthesis of 3-(Trifluoromethyl)benzamidoxime

The most direct and widely adopted method for the synthesis of benzamidoxime derivatives is the reaction of a corresponding benzonitrile with hydroxylamine.[11] This nucleophilic addition to the nitrile carbon is typically performed in the presence of a mild base to neutralize the hydrochloride salt of hydroxylamine and to facilitate the reaction.

General Synthetic Workflow

The synthesis proceeds from the readily available 3-(trifluoromethyl)benzonitrile. The nitrile is treated with hydroxylamine hydrochloride in a suitable solvent, such as ethanol or methanol, with a base like sodium carbonate or triethylamine. The reaction mixture is typically heated to drive the conversion to completion.

Caption: General workflow for the synthesis of 3-(Trifluoromethyl)benzamidoxime.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(trifluoromethyl)benzonitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium carbonate (1.2 eq).

-

Solvent Addition: Add a suitable solvent, such as ethanol or a mixture of ethanol/water, to the flask to achieve a moderate concentration.

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 4-8 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of cold ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude 3-(Trifluoromethyl)benzamidoxime can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the final product as a crystalline solid.

Key Chemical Reactions and Applications in Drug Discovery

The synthetic value of 3-(Trifluoromethyl)benzamidoxime lies in its ability to be readily converted into heterocyclic systems that are staples of medicinal chemistry.

Synthesis of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is a privileged heterocycle, frequently employed as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and other pharmacokinetic properties.[12] The most common route to 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with an activated carboxylic acid derivative, followed by cyclodehydration.[13][14]

Caption: Reaction pathway for the synthesis of 1,2,4-oxadiazoles.

This protocol is adapted from established one-pot procedures for 1,2,4-oxadiazole synthesis.[14]

-

Activation: In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve a carboxylic acid (R-COOH, 1.1 eq) in an aprotic solvent like DMF or DMSO. Add a coupling agent such as Carbonyldiimidazole (CDI) (1.2 eq) and stir at room temperature for 1-2 hours to form the activated acyl intermediate.

-

Amidoxime Addition: Add 3-(Trifluoromethyl)benzamidoxime (1.0 eq) to the reaction mixture.

-

Cyclization: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), and heat the reaction mixture (typically 80-120 °C). Monitor the reaction by TLC.

-

Quenching and Extraction: After completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield the desired 3,5-disubstituted 1,2,4-oxadiazole.

Synthesis of 5-Substituted-1H-Tetrazoles

The tetrazole ring is arguably the most successful bioisostere for the carboxylic acid group, mimicking its acidity (pKa) and hydrogen bonding capabilities while often improving metabolic stability and cell permeability.[4][15][16] While tetrazoles are most commonly synthesized from nitriles via [3+2] cycloaddition with an azide source, methods exist for their formation from related precursors like aldoximes.[2][17] The direct conversion from an amidoxime is less common, but the precursor nitrile, 3-(trifluoromethyl)benzonitrile, is the ideal starting point for this transformation.

Caption: Synthesis of a 5-substituted tetrazole from the nitrile precursor.

This protocol is a standard procedure for tetrazole synthesis.[16]

-

Setup: In a round-bottom flask, combine 3-(trifluoromethyl)benzonitrile (1.0 eq), sodium azide (NaN₃, 1.5 eq), and a catalyst such as zinc bromide (ZnBr₂, 0.5 eq) or ammonium chloride (NH₄Cl, 1.5 eq).

-

Solvent: Add a suitable solvent, such as N,N-Dimethylformamide (DMF) or water.

-

Reaction: Heat the mixture to 100-130 °C and stir vigorously. Monitor the reaction for completion using TLC (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully add water and acidify with dilute hydrochloric acid (e.g., 2M HCl) to pH ~2-3. This will protonate the tetrazole and precipitate it from the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the 5-(3-(trifluoromethyl)phenyl)-1H-tetrazole.

Safety and Handling

As with any laboratory chemical, proper handling of 3-(Trifluoromethyl)benzamidoxime is essential for safety. The following information is derived from available safety data sheets (SDS).[9]

| Hazard Class | Statement |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Respiratory Irritation | H335: May cause respiratory irritation. |

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[9]

-

Skin and Body Protection: Wear a laboratory coat.

-

Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH-approved respirator.[9]

-

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Store locked up.[9]

Conclusion

3-(Trifluoromethyl)benzamidoxime stands out as a highly valuable and versatile intermediate in the field of medicinal chemistry. Its dual functionality—a reactive amidoxime group and a property-enhancing trifluoromethyl substituent—makes it an ideal starting point for the synthesis of pharmacologically relevant heterocycles like 1,2,4-oxadiazoles and the tetrazoles derived from its nitrile precursor. These scaffolds are integral to modern drug design, often serving as bioisosteric replacements that can overcome challenges related to metabolic instability and pharmacokinetics. A comprehensive understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, empowers researchers to fully leverage the potential of this powerful building block in the quest for novel and improved therapeutics.

References

-

Atmaram, G. & Roopan, S. M. (2022). Biological activity of oxadiazole and thiadiazole derivatives. ResearchGate. Available at: [Link]

-

MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PubMed Central. Available at: [Link]

-

Durden Jr., J. A. & Heywood, D. L. (1966). Reaction of "activated" esters with amidoximes. Convenient synthesis of 1,2,4-oxadiazoles. The Journal of Organic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. PubMed Central. Available at: [Link]

-

Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (2018). A Practical Synthesis of 5-Substituted 1H-Tetrazoles from Aldoximes Employing the Azide Anion from Diphenyl Phosphorazidate. Organic Chemistry Portal. Available at: [Link]

-

Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Pharmaffiliates. (n.d.). 3-(TRIFLUOROMETHYL)BENZAMIDE. Pharmaffiliates. Available at: [Link]

-

ResearchGate. (n.d.). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. Available at: [Link]

-

PubChemLite. (2026). 3-(trifluoromethyl)benzamide (C8H6F3NO). PubChemLite. Available at: [Link]

-

Springer. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Springer. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)benzamidoxime. PubChem. Available at: [Link]

- Google Patents. (n.d.). Process for producing benzamidoximes. Google Patents.

- Google Patents. (n.d.). Benzamidoxime derivatives, intermediates and processes for their preparation, and their use as fungicides. Google Patents.

-

National Center for Biotechnology Information. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. PubMed Central. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]

-

National Center for Biotechnology Information. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]

-

ChemHelpASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Available at: [Link]

-

Wiley. (n.d.). Benzamide, 3-fluoro-5-trifluoromethyl-N-benzyl-N-propyl-. SpectraBase. Available at: [Link]

-

Wiley. (n.d.). Benzamide, 3-fluoro-5-trifluoromethyl-N-methyl-. SpectraBase. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Trifluoromethyl)benzoic acid. PubChem. Available at: [Link]

-

MDPI. (n.d.). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. Available at: [Link]

- Google Patents. (n.d.). Synthesis method for benzamidine derivatives. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Practical Synthesis of 5-Substituted 1H-Tetrazoles from Aldoximes Employing the Azide Anion from Diphenyl Phosphorazidate [organic-chemistry.org]

- 3. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. CAS NO. 1801-10-1 | 3-(TRIFLUOROMETHYL)BENZAMIDE | C8H6F3NO [localpharmaguide.com]

- 11. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. drughunter.com [drughunter.com]

- 16. youtube.com [youtube.com]

- 17. 1H-Tetrazole synthesis [organic-chemistry.org]

3-(Trifluoromethyl)benzamidoxime: A Strategic Building Block for Heterocyclic Synthesis and Drug Discovery

Abstract: The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on physicochemical and pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity. This technical guide focuses on 3-(Trifluoromethyl)benzamidoxime, a versatile and highly valuable building block. We will explore its synthesis, physicochemical characteristics, and primary application in the construction of 1,2,4-oxadiazole heterocycles—a motif frequently employed in drug discovery as a bioisosteric replacement for esters and amides. This paper provides field-proven insights, detailed mechanistic explanations, and robust experimental protocols for researchers engaged in organic synthesis and pharmaceutical development.

The Trifluoromethyl Moiety: A Pillar of Modern Drug Design

The trifluoromethyl group is a dominant feature in a significant portion of pharmaceuticals and agrochemicals. Its prevalence is not coincidental but a result of the unique and highly advantageous properties it confers upon a parent molecule. The strong electron-withdrawing nature of the three fluorine atoms significantly alters the electronic profile of the aromatic ring, influencing its interactions with biological targets.

Key advantages of incorporating a -CF3 group include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of drug candidates.[1]

-

Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity (Hansch π value of +0.88) of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[1]

-

Modulation of pKa: As a powerful electron-withdrawing group, it can lower the pKa of nearby acidic or basic centers, which is a critical parameter for optimizing drug absorption and distribution.

-

Improved Binding Affinity: The unique electronic and steric properties of the -CF3 group can lead to stronger and more selective interactions with protein targets through hydrogen bonding and electrostatic interactions.[1]

When this powerful moiety is part of a versatile building block like a benzamidoxime, it unlocks a direct pathway to a wide array of complex, fluorinated molecules.

Physicochemical Properties and Synthesis

3-(Trifluoromethyl)benzamidoxime is a crystalline solid that serves as the primary precursor for a range of trifluoromethyl-substituted heterocycles.

Core Characteristics

| Property | Value | Source(s) |

| IUPAC Name | N'-hydroxy-3-(trifluoromethyl)benzenecarboximidamide | - |

| CAS Number | 40067-80-9 | [2] |

| Molecular Formula | C₈H₇F₃N₂O | [2] |

| Molecular Weight | 204.15 g/mol | [2] |

| Appearance | White to off-white crystalline solid | General |

| pKa (Predicted) | ~4.5 - 5.0 | [1][3] |

Note on pKa: The experimental pKa of the parent benzamidoxime is approximately 4.85, corresponding to the protonation of the oxime nitrogen.[1] The strong electron-withdrawing -CF3 group at the meta position is expected to slightly lower this value.

Synthesis of 3-(Trifluoromethyl)benzamidoxime

The most direct and widely used method for synthesizing aryl amidoximes is the reaction of the corresponding benzonitrile with a hydroxylamine salt in the presence of a base.[4][5] The reaction proceeds via nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile.

Caption: Workflow for the Synthesis of 3-(Trifluoromethyl)benzamidoxime.

Detailed Experimental Protocol: Synthesis of 3-(Trifluoromethyl)benzamidoxime

This protocol is a representative procedure based on established methods for amidoxime synthesis.[5]

-

Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(trifluoromethyl)benzonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and potassium carbonate (1.5 eq).

-

Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v) to the flask until the reagents are fully suspended.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzonitrile is consumed (typically 8-12 hours).

-

Workup:

-

Allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Add deionized water to the remaining aqueous residue, which may cause the product to precipitate.

-

If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

If the product remains in solution, extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

-

Purification:

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 3-(trifluoromethyl)benzamidoxime as a white crystalline solid.

-

Application in Heterocyclic Synthesis: The 1,2,4-Oxadiazole Core

The primary and most powerful application of 3-(trifluoromethyl)benzamidoxime is its role as a key precursor for the synthesis of 5-substituted-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazoles. This heterocyclic core is a highly sought-after motif in drug discovery, often acting as a stable bioisostere for ester or amide functionalities.[6]

Mechanistic Overview

The conversion of an amidoxime to a 1,2,4-oxadiazole is a robust and high-yielding transformation that proceeds via a two-step, one-pot sequence: (1) O-acylation followed by (2) intramolecular cyclodehydration.[6][7]

-

O-Acylation: The hydroxyl group of the amidoxime is more nucleophilic than the amino group and selectively attacks an activated carboxyl group (e.g., an acyl chloride, anhydride, or a carboxylic acid activated with a coupling agent like EDCI). This forms an O-acyl amidoxime intermediate.

-

Cyclodehydration: This intermediate, upon heating or treatment with a base, undergoes an intramolecular cyclization. The amino group attacks the electrophilic carbonyl carbon, and a subsequent dehydration step eliminates a molecule of water to form the stable, aromatic 1,2,4-oxadiazole ring.[8]

Caption: Reaction mechanism for 1,2,4-Oxadiazole synthesis from amidoxime.

Synthesis of 3-Aryl-5-[3-(Trifluoromethyl)phenyl]-1,2,4-Oxadiazoles

The versatility of this reaction allows for the introduction of a wide variety of substituents (R-groups) at the 5-position of the oxadiazole ring, simply by changing the acylating agent. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

| R-Group (from R-COCl) | Reaction Conditions | Yield (%) | Reference Example |

| Phenyl | Pyridine, DCM, RT -> Reflux | >85 | [9] |

| 4-Chlorophenyl | K₂CO₃, DCM, RT -> Reflux | >80 | [9][10] |

| 4-Methoxyphenyl | EDCI, HOBt, DIPEA, DMF, RT | >75 | [10] |

| Methyl | Acetic Anhydride, Pyridine, 100 °C | >90 | [11] |

| Trifluoromethyl | Trifluoroacetic Anhydride (TFAA), Pyridine, RT | >85 | [12] |

Detailed Experimental Protocol: Synthesis of 3-Phenyl-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

This protocol is a representative procedure based on established methods.[9]

-

Reagent Setup: In a dry, 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-(trifluoromethyl)benzamidoxime (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Add a suitable base, such as dry pyridine or triethylamine (1.2 eq), to the solution and stir for 10 minutes at room temperature.

-

Acylation: Slowly add benzoyl chloride (1.1 eq) dropwise to the stirring solution. The reaction is often exothermic. Maintain the temperature at room temperature or cool with an ice bath if necessary. Stir for 2-4 hours, monitoring the formation of the O-acyl amidoxime intermediate by TLC.

-

Cyclization: Once the acylation is complete, gently heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 6-12 hours. Monitor the conversion of the intermediate to the final oxadiazole product by TLC.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the pure 3-phenyl-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole.

Advanced Applications and Future Outlook

Bioisosteric Replacement in Drug Design

The 1,2,4-oxadiazole ring is considered a "non-classical" bioisostere of the ester and amide functional groups. Its key advantages in this role are:

-

Metabolic Stability: Unlike esters, which are readily cleaved by esterase enzymes, the oxadiazole ring is highly resistant to hydrolysis, significantly improving the metabolic stability of a drug candidate.

-

Receptor Interactions: The oxadiazole ring possesses hydrogen bond acceptors and can participate in dipole-dipole interactions, effectively mimicking the binding modes of esters and amides within a protein's active site.

-

Physicochemical Properties: It helps to maintain a favorable lipophilicity and polarity profile, often improving oral absorption and cell permeability.

The use of 3-(trifluoromethyl)benzamidoxime provides a direct entry to molecules where the trifluoromethylphenyl group serves as a crucial pharmacophore for target binding, while the oxadiazole acts as a stable linker or bioisostere.

Future Directions

While the synthesis of 1,2,4-oxadiazoles is its primary application, 3-(trifluoromethyl)benzamidoxime holds potential for constructing other important heterocyclic systems. Research into its reactions with vicinal bis-electrophiles or α,β-unsaturated carbonyl compounds could yield novel trifluoromethyl-substituted oxadiazines or other complex scaffolds.[13] Furthermore, its utility is not confined to pharmaceuticals; the resulting thermally and chemically stable heterocycles could find applications in material science and as advanced agrochemicals.

Conclusion

3-(Trifluoromethyl)benzamidoxime is a high-value, strategic building block in organic synthesis. Its utility is rooted in the powerful combination of a versatile amidoxime functional group and the advantageous physicochemical properties imparted by the trifluoromethyl moiety. It provides a reliable and efficient pathway to a diverse range of 3,5-disubstituted-1,2,4-oxadiazoles, which are critical scaffolds in modern drug discovery. The robust and well-understood chemistry of this building block ensures its continued importance for researchers and scientists dedicated to creating the next generation of pharmaceuticals and advanced materials.

References

-

Mehio, N., et al. (2023). Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency. MDPI. Available at: [Link]

- BenchChem (2025). Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development.

-

Fluoropharm (n.d.). 3-(Trifluoromethyl)benzamidoxime. Product Catalog. Available at: [Link]

-

Podyomov, V. N., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. MDPI. Available at: [Link]

- BenchChem (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem Technical Note.

-

Podyomov, V. N., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. PubMed Central. Available at: [Link]

-

Phakhodee, W., et al. (2018). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances. Available at: [Link]

-

International Journal of Advanced Research (2016). An efficient, simple, environmentally benign, cost-effective and expeditious etiquette for the construction of biologically momentous 3-substituted-5-carbonylmetyl-1,2,4-oxadiazole derivatives. IJAR. Available at: [Link]

-

Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed Central. Available at: [Link]

- ResearchGate (2025). A Convenient and Mild Method for 1,2,4-Oxadiazole Preparation: Cyclodehydration of O-Acylamidoximes in the Superbase System MOH/DMSO. Request PDF.

-

Local Pharma Guide (n.d.). CAS NO. 1801-10-1 | 3-(TRIFLUOROMETHYL)BENZAMIDE. Product Page. Available at: [Link]

-

PubChem (n.d.). N'-Hydroxybenzenecarboximidamide. PubChem Database. Available at: [Link]

- Google Patents (n.d.). US6211232B1 - Process for producing benzamidoximes. Patent Information.

-

Fitos, I., et al. (2015). The Design, Synthesis, and Antioxidant Activity of Amphiphilic Oximes and Amidoximes. Molecules. Available at: [Link]

-

de Souza, T.B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. PubMed Central. Available at: [Link]

-

University of Pretoria Repository (n.d.). Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy. Research Paper. Available at: [Link]

-

Wang, Y., et al. (2025). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. Available at: [Link]

-

ResearchGate (n.d.). Synthesis of (±)‐3. Reagents and conditions. Scientific Diagram. Available at: [Link]

-

Ascendex Scientific (n.d.). 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid. Product Page. Available at: [Link]

- Google Patents (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Patent Information.

-

Bravo, F., et al. (2012). A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime. PubMed Central. Available at: [Link]

-

Wikipedia (n.d.). Trifluoromethylation. Wikipedia Article. Available at: [Link]

-

Semantic Scholar (2021). Conversion of N-acyl amidines to amidoximes: a convenient synthetic approach to molnupiravir (EIDD-2801) from ribose. Research Paper. Available at: [Link]

-

Organic Syntheses (n.d.). ACETOXIME. Procedure. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Unexpected C-C Bond Cleavage: Synthesis of 1,2,4-Oxadiazol-5-ones from Amidoximes. Abstract. Available at: [Link]

-

Organic & Biomolecular Chemistry (n.d.). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Journal Article. Available at: [Link]

-

EPFL (n.d.). pKa Data Compiled by R. Williams. Data Sheet. Available at: [Link]

- BenchChem (2025). Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis. BenchChem Technical Note.

- Patsnap (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Patent Information.

- Research Journal of Pharmaceutical, Biological and Chemical Sciences (2014). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Journal Article.

- International Journal of Institutional Pharmacy and Life Sciences (2012). Chemistry and common synthetic route of 1,3,4-oxadiazole. Review Article.

- Der Pharma Chemica (2012). Synthesis of novel 1,2,3-triazole derivatives containing oxadiazole, trifluoromethyl pyridine. Journal Article.

-

PubMed (2022). Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity. Abstract. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 40067-80-9 | 3-(Trifluoromethyl)benzamidoxime - 杭州氟药药业有限公司 [fluoropharm.com]

- 3. epfl.ch [epfl.ch]

- 4. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. repository.up.ac.za [repository.up.ac.za]

- 12. Unexpected C-C Bond Cleavage: Synthesis of 1,2,4-Oxadiazol-5-ones from Amidoximes with Pentafluorophenyl or Trifluoromethyl Anion Acting as Leaving Group [organic-chemistry.org]

- 13. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 3-(Trifluoromethyl)benzamidoxime as a Synthon for Heterocyclic Compounds

Abstract

This technical guide outlines the utility of 3-(Trifluoromethyl)benzamidoxime (CAS: 221615-75-4) as a pivotal building block in medicinal chemistry. Due to the meta-trifluoromethyl (

Chemical Profile & Reactivity[1][2][3][4]

The

| Property | Value/Description |

| Chemical Name | 3-(Trifluoromethyl)-N'-hydroxybenzimidamide |

| Molecular Formula | |

| Molecular Weight | 204.15 g/mol |

| Key Functionality | Amidoxime (Amphoteric: Nucleophilic |

| Electronic Effect | |

| Solubility | Soluble in MeOH, EtOH, DMSO, DMF, EtOAc. |

Synthetic Pathways Overview

The amidoxime moiety serves as a 1,3-binucleophile. The reaction pathway diverges based on the electrophile and conditions employed.

Figure 1: Divergent Synthesis Map

Caption: Divergent synthetic pathways from 3-(Trifluoromethyl)benzamidoxime yielding aromatic and non-aromatic heterocycles.

Application Protocols

Protocol A: One-Pot T3P-Mediated Synthesis of 1,2,4-Oxadiazoles

Rationale: The electron-deficient nature of the 3-

Materials:

-

3-(Trifluoromethyl)benzamidoxime (1.0 equiv)

-

Carboxylic Acid (

) (1.1 equiv) -

T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Triethylamine (

) or DIPEA (3.0 equiv) -

Solvent: Ethyl Acetate (EtOAc) or DMF (for solubility)

Step-by-Step Methodology:

-

Activation: In a dried reaction vial, dissolve the Carboxylic Acid (1.1 equiv) in EtOAc (concentration ~0.2 M).

-

Base Addition: Add

(3.0 equiv) and stir at room temperature (RT) for 5 minutes. -

Coupling Agent: Add T3P solution (1.5 equiv) dropwise. Stir for 10–15 minutes to form the activated acid species.

-

Amidoxime Addition: Add 3-(Trifluoromethyl)benzamidoxime (1.0 equiv) in one portion.

-

Cyclization: Heat the reaction mixture to 80°C (reflux if using EtOAc) for 4–12 hours.

-

Note: Monitor by TLC/LCMS. The intermediate O-acylamidoxime may be visible. If it persists, add an additional 0.5 equiv of T3P and extend heating.

-

-

Work-up: Cool to RT. Dilute with EtOAc and wash successively with water, saturated

, and brine. -

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Mechanism of T3P Action: The T3P activates the carboxylic acid to a mixed anhydride. The amidoxime oxygen attacks this electrophile (O-acylation). The byproduct is a water-soluble phosphonate salt. The excess T3P then assists in the dehydration of the O-acyl intermediate to close the ring.

Protocol B: Synthesis of 1,2,4-Oxadiazolines (Aldehyde Condensation)

Rationale: Reaction with aldehydes yields the partially saturated 4,5-dihydro-1,2,4-oxadiazole (oxadiazoline). This scaffold is less planar than the fully aromatic oxadiazole, offering different binding geometries in drug targets.

Materials:

-

3-(Trifluoromethyl)benzamidoxime (1.0 equiv)

-

Aldehyde (

) (1.1 equiv) -

Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%) or

-

Solvent: Toluene or Ethanol

Step-by-Step Methodology:

-

Setup: Dissolve the amidoxime and aldehyde in Toluene (0.1 M).

-

Catalyst: Add pTSA (10 mol%).

-

Reflux: Heat to reflux with a Dean-Stark trap (if in Toluene) to remove water, or use molecular sieves in Ethanol. Reaction time: 4–8 hours.

-

Work-up:

-

Toluene: Wash with saturated

to remove acid catalyst. -

Ethanol:[2] Concentrate in vacuo, redissolve in EtOAc, and wash with

.

-

-

Purification: Crystallization or silica gel chromatography. Note that oxadiazolines can be sensitive to oxidation; store under inert atmosphere.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Poor nucleophilicity of amidoxime due to | Switch solvent to Diglyme or DMF and increase temperature to 100°C. Increase T3P to 2.5 equiv. |

| Incomplete Cyclization | O-acyl intermediate is stable and isolated. | Treat the isolated intermediate with TBAF (1.0 equiv) in THF at reflux to force cyclization [1]. |

| Hydrolysis | Moisture in solvent reacting with T3P or Acid Chloride. | Use anhydrous solvents and perform reaction under Nitrogen/Argon atmosphere.[3] |

| Side Product formation | Beckmann rearrangement of amidoxime. | Avoid strong mineral acids; stick to T3P or mild Lewis acids. |

References

-

Augustine, J. K., et al. (2009). "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles." Tetrahedron Letters. Link

-

Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

-

Jakopin, Z., et al. (2012). "Recent Advances in the Synthesis of 1,2,4-Oxadiazoles." Current Organic Chemistry. Link

-

SciFinder/PubChem Database. "3-(Trifluoromethyl)benzamidoxime - Compound Summary." Link

Sources

- 1. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Volume # 5(150), September - October 2023 — "Synthesis of fluorine- or chlorine containing n-pyridinyloxy-substituted benzamide oximes" [notes.fluorine1.ru]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: 3-(Trifluoromethyl)benzamidoxime as a Key Intermediate in the Synthesis of Novel Fungicides

Introduction: The Strategic Importance of the Trifluoromethyl Moiety in Modern Fungicide Development

The escalating challenge of fungicide resistance in pathogenic fungi necessitates the continuous development of novel agrochemicals with unique modes of action. The incorporation of fluorine atoms, and particularly the trifluoromethyl (CF3) group, into bioactive molecules is a well-established strategy in medicinal and agrochemical research to enhance efficacy and metabolic stability. The trifluoromethyl group's high electronegativity and lipophilicity can significantly improve a molecule's binding affinity to target enzymes, membrane permeability, and resistance to metabolic degradation.

This document provides a comprehensive guide for researchers and drug development professionals on the use of 3-(Trifluoromethyl)benzamidoxime as a pivotal intermediate in the synthesis of a new class of fungicides. We will delve into the synthetic protocols, the rationale behind experimental choices, and the mechanistic insights that underscore the fungicidal activity of the resulting compounds.

The Role of 3-(Trifluoromethyl)benzamidoxime: A Versatile Building Block

3-(Trifluoromethyl)benzamidoxime is a crucial precursor for the synthesis of various heterocyclic compounds, most notably 1,2,4-oxadiazoles. This scaffold is of significant interest due to its presence in a range of biologically active molecules. In the context of fungicide development, the combination of the trifluoromethylphenyl group and the 1,2,4-oxadiazole ring has given rise to a promising new class of fungicides with a novel mode of action.

Mechanism of Action: Targeting Fungal Histone Deacetylases (HDACs)

Recent research has identified a novel class of fungicides, the trifluoromethyloxadiazoles (TFMOs), which are synthesized from trifluoromethyl-substituted benzamidoxime intermediates. These compounds have been shown to inhibit fungal class II histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, TFMOs disrupt the normal gene expression patterns in pathogenic fungi, ultimately leading to growth inhibition and cell death. This novel mode of action makes them effective against fungal strains that have developed resistance to existing fungicides targeting other cellular pathways.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: 3-(Trifluoromethyl)benzamidoxime

The synthesis of 3-(Trifluoromethyl)benzamidoxime is achieved through the reaction of 3-(Trifluoromethyl)benzonitrile with hydroxylamine. This reaction is a well-established method for the preparation of amidoximes from nitriles.

Reaction Scheme:

Figure 1: General scheme for the synthesis of 3-(Trifluoromethyl)benzamidoxime.

Detailed Protocol:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-(Trifluoromethyl)benzonitrile (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and a suitable base such as sodium bicarbonate (1.5 equivalents) or triethylamine (1.5 equivalents).

-

Solvent Addition: Add a mixture of ethanol and water (e.g., a 3:1 ratio) to the flask to dissolve the reactants. The use of a protic solvent mixture facilitates the reaction.

-

Reaction: Heat the reaction mixture to reflux (typically around 80-90 °C) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting nitrile is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the product) has formed, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 3-(Trifluoromethyl)benzamidoxime as a crystalline solid.

Causality Behind Experimental Choices:

-

Excess Hydroxylamine: A slight excess of hydroxylamine hydrochloride is used to ensure the complete conversion of the starting nitrile.

-

Base: A base is required to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thus freeing the hydroxylamine nucleophile to react with the nitrile.

-

Solvent System: A mixture of ethanol and water provides a good medium for dissolving both the organic nitrile and the inorganic salts, facilitating a homogeneous reaction.

-

Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing for a shorter reaction time.

Quantitative Data Summary:

| Parameter | Value |

| Typical Yield | 80-95% |

| Purity (post-recrystallization) | >98% |

| Physical Appearance | White to off-white crystalline solid |

Part 2: Synthesis of a 3-Aryl-5-(trifluoromethyl)-1,2,4-oxadiazole Fungicide

This protocol outlines the synthesis of a representative 3-aryl-5-(trifluoromethyl)-1,2,4-oxadiazole fungicide from 3-(Trifluoromethyl)benzamidoxime and an appropriate acyl chloride. The reaction proceeds via an initial O-acylation followed by a cyclodehydration to form the 1,2,4-oxadiazole ring.

Reaction Scheme:

Figure 2: Synthesis of a 1,2,4-oxadiazole fungicide from 3-(Trifluoromethyl)benzamidoxime.

Detailed Protocol:

-

Reactant Mixture: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(Trifluoromethyl)benzamidoxime (1 equivalent) and a base such as pyridine or triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like toluene or dichloromethane (DCM).

-

Acyl Chloride Addition: Cool the mixture in an ice bath (0 °C). Slowly add the desired aryl acyl chloride (e.g., 4-chlorobenzoyl chloride, 1.1 equivalents) dropwise to the stirred solution.

-

Intermediate Formation: Allow the reaction to warm to room temperature and stir for 1-2 hours. This step forms the O-acylamidoxime intermediate. The progress can be monitored by TLC.

-

Cyclization: Once the formation of the intermediate is complete, heat the reaction mixture to reflux (for toluene, ~110 °C) for 4-6 hours. This promotes the cyclodehydration to form the 1,2,4-oxadiazole ring.

-

Work-up: After cooling to room temperature, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-(trifluoromethyl)-1,2,4-oxadiazole fungicide.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the acyl chloride. Therefore, anhydrous solvents and an inert atmosphere are crucial.

-

Base: The base neutralizes the HCl generated during the acylation reaction, driving the reaction forward.

-

Stepwise Temperature Control: The initial cooling during the addition of the reactive acyl chloride helps to control the exothermic reaction. Subsequent heating is necessary to provide the activation energy for the cyclization step.

-

Purification Method: Column chromatography is an effective method for separating the desired product from any unreacted starting materials or side products.

Quantitative Data Summary:

| Parameter | Value |

| Typical Yield | 60-85% |

| Purity (post-chromatography) | >99% |

| Physical Appearance | Typically a white or pale yellow solid |

Conclusion and Future Perspectives

3-(Trifluoromethyl)benzamidoxime has proven to be a valuable and versatile intermediate for the synthesis of a new generation of fungicides. The resulting trifluoromethyl-substituted 1,2,4-oxadiazoles, with their novel mode of action as HDAC inhibitors, represent a significant advancement in the fight against resistant fungal pathogens. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of a wide array of analogues and to further investigate the structure-activity relationships within this promising class of compounds. Future research may focus on optimizing the synthetic routes for large-scale production and exploring the broader biological activity of these compounds.

References

-

Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI. Available at: [Link]

-

A cascade process for direct converting nitriles (RCN) to cyanamide (RNHCN) via SO2F2-activated Tiemann rearrangement. The Royal Society of Chemistry. Available at: [Link]

- US Patent 6,211,232 B1: Process for producing benzamidoximes.Google Patents.

-

Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease. ACS Publications. Available at: [Link]

-

Discovery of the trifluoromethyloxadiazoles—a new class of fungicides with a novel mode-of-action. ResearchGate. Available at: [Link]

- WO2019020451A1 - Preparation of substituted 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles.Google Patents.

-

Synthesis and Biological Activity of a 3,5-Disubstituted-1,2,4-Oxadiazole Fungicide Containing 3-Pyrazole Group. Web of Proceedings - Francis Academic Press. Available at: [Link]

Technical Support Center: Purification of 3-(Trifluoromethyl)benzamidoxime

Welcome to the technical support guide for the purification of 3-(Trifluoromethyl)benzamidoxime (CAS 40067-80-9). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into common purification challenges and methodologies, structured in a practical question-and-answer format. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern success.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 3-(Trifluoromethyl)benzamidoxime sample?

A1: The impurity profile is almost always a function of the synthetic route. The most common synthesis involves the reaction of 3-(trifluoromethyl)benzonitrile with hydroxylamine. Based on this, you should anticipate two primary impurities:

-

Unreacted Starting Material: 3-(Trifluoromethyl)benzonitrile. This is a non-polar, neutral compound.

-

Hydrolysis Byproduct: 3-(Trifluoromethyl)benzamide. This amide is formed by the competing hydrolysis of the nitrile under the reaction conditions. It is a neutral, polar compound with a melting point of 124-127 °C.[1]

The presence of the trifluoromethyl group on the aromatic ring enhances the chemical stability of related benzamide structures, but hydrolysis can still occur.[2] Understanding these impurities is critical as their distinct chemical properties (neutrality, polarity differences) are the key to their removal.

Q2: What is the best first-pass strategy for purifying crude 3-(Trifluoromethyl)benzamidoxime?

A2: For a typical crude solid, recrystallization is the most efficient and scalable first-pass purification strategy.[3] It is economical and often yields material of >98% purity if the correct solvent system is identified. The goal is to find a solvent (or solvent pair) in which the desired amidoxime is highly soluble at elevated temperatures but poorly soluble at room or sub-zero temperatures, while impurities remain in the mother liquor.

Given the aromatic nature and the electron-withdrawing CF₃ group, a solvent of moderate polarity is a logical starting point. An initial screening with ethanol, isopropanol, or toluene is recommended. If a single solvent is not effective, a two-solvent system, such as ethyl acetate/hexanes or toluene/heptane, is a powerful alternative.[4][5]

Q3: When should I choose column chromatography over recrystallization?

A3: Column chromatography should be employed under the following circumstances:

-

Multiple Impurities: When Thin Layer Chromatography (TLC) analysis shows several impurities with polarities close to your product.

-

"Oiling Out": If the product fails to crystallize and instead separates as an oil, which can trap impurities.[6]

-

Recrystallization Fails: If recrystallization attempts do not significantly improve purity, indicating that the impurities have very similar solubility profiles to the product.

-

Small Scale: For small-scale reactions (<1 g), chromatography can sometimes be faster and more efficient than optimizing a recrystallization.

Silica gel is the standard stationary phase. A typical mobile phase would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol for more polar compounds.[7]

Q4: Can acid-base extraction be used to purify 3-(Trifluoromethyl)benzamidoxime?

A4: Yes, and it can be a highly effective step, particularly for removing the neutral benzamide impurity. The amidoxime functional group is amphoteric; the amine is weakly basic, and the N-OH group is weakly acidic. By treating a solution of the crude material (e.g., in dichloromethane or ethyl acetate) with an aqueous acid like 1M HCl, the amidoxime can be protonated to form a water-soluble salt.

The neutral impurities, such as unreacted nitrile and the benzamide byproduct, will remain in the organic layer. The aqueous layer can then be separated, basified (e.g., with NaHCO₃ or dilute NaOH) to regenerate the neutral amidoxime, and the pure product can be extracted back into an organic solvent. This process is illustrated in the workflow diagram below.

Q5: How should I store purified 3-(Trifluoromethyl)benzamidoxime?

A5: The compound should be stored in a well-sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (nitrogen or argon) is recommended to prevent potential degradation. While many trifluoromethyl-substituted aromatics are quite stable[2], proper storage is a best practice for maintaining purity.

Troubleshooting Purification Issues

This section addresses specific problems that may arise during the purification process.

Recrystallization Problems

| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |

| Product "oils out" and does not crystallize. | The compound's melting point is lower than the boiling point of the solvent. The solution is too concentrated, or impurities are inhibiting crystal lattice formation. | 1. Switch to a lower-boiling point solvent system.[6] 2. Add a miscible "anti-solvent" (in which the compound is insoluble) dropwise to the hot solution until turbidity persists, then add a few drops of the primary solvent to redissolve and cool slowly.[4] 3. Try adding a seed crystal or scratching the inside of the flask with a glass rod at the solution's surface to initiate crystallization. |

| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). The compound is too soluble in the chosen solvent, even at low temperatures. | 1. Concentrate the solution by boiling off some of the solvent under a nitrogen stream and then allow it to cool again. 2. If concentrating fails, evaporate the solvent entirely and attempt recrystallization in a different solvent system where the compound is expected to be less soluble at cold temperatures (e.g., switch from ethanol to toluene). |

| Purity does not improve significantly. | The impurities co-crystallize with the product due to very similar solubility profiles. | 1. Attempt a second recrystallization using a different solvent system. 2. The sample may require pre-purification with another technique, such as acid-base extraction to remove a specific class of impurity, or column chromatography. |

| Product appears colored (yellow/brown). | Presence of minor, highly colored impurities, possibly from side reactions or degradation. | 1. Add a small amount (1-2% by weight) of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Caution: Use sparingly as it can also adsorb the desired product. 2. If the color persists, column chromatography is often the most effective method for removing colored impurities. |

Column Chromatography Problems

| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |

| Poor separation of spots (overlapping bands). | The eluent (solvent system) polarity is incorrect. The column is overloaded. | 1. Optimize with TLC first. The ideal eluent should give your product an Rf value of ~0.3. Test various ratios of a non-polar solvent (e.g., Hexanes) and a polar solvent (e.g., Ethyl Acetate).[8] 2. Ensure the ratio of crude material to silica gel is appropriate (typically 1:30 to 1:50 by weight). |

| Streaking or "tailing" of the product band. | The compound is too soluble in the eluent. The compound is acidic or basic and is interacting strongly with the silica gel. The sample was not loaded onto the column in a concentrated band. | 1. Decrease the polarity of the eluent. 2. Add a small amount of a modifier to the eluent (e.g., 0.5% triethylamine for a basic compound or 0.5% acetic acid for an acidic compound) to suppress ionic interactions with the silica. 3. Dissolve the crude material in a minimal amount of solvent (preferably the eluent itself) before loading. For less soluble compounds, a "dry loading" technique is preferred. |

Experimental Protocols & Workflows

Workflow 1: Purification Strategy Decision Tree

This diagram outlines the logical progression for purifying a crude batch of 3-(Trifluoromethyl)benzamidoxime.

Caption: Decision tree for selecting a purification method.

Protocol 1: Recrystallization from a Two-Solvent System (Toluene/Heptane)

This protocol is a robust starting point for increasing the purity of solid material.

-

Dissolution: Place 1.0 g of crude 3-(Trifluoromethyl)benzamidoxime in a 50 mL Erlenmeyer flask with a stir bar. Add 5 mL of toluene and heat the mixture to a gentle boil while stirring.

-

Achieve Saturation: Continue adding toluene dropwise until all the solid dissolves. Avoid adding a large excess.

-

Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration through fluted filter paper into a pre-warmed flask.

-

Induce Crystallization: Remove the flask from the heat. Slowly add heptane (the anti-solvent) dropwise to the hot solution while stirring until a faint, persistent cloudiness appears.

-

Clarification: Add 1-2 drops of hot toluene to redissolve the precipitate and obtain a clear, saturated solution.

-

Cooling: Remove the stir bar, cover the flask, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystal cake with a minimal amount of ice-cold heptane (1-2 mL) to remove residual mother liquor.

-

Drying: Dry the purified crystals under high vacuum to remove all solvent residues. Characterize the product by melting point and NMR or HPLC to confirm purity.

Protocol 2: Acid-Base Extraction

This workflow is excellent for removing neutral impurities like 3-(trifluoromethyl)benzamide.

Caption: Workflow for purification via acid-base extraction.

Detailed Steps:

-

Dissolve: Dissolve the crude material in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude).

-

Acidic Wash: Transfer the solution to a separatory funnel and extract with an equal volume of 1M HCl. Shake vigorously, venting frequently. Allow the layers to separate and collect the bottom aqueous layer. Repeat the extraction on the organic layer with fresh 1M HCl.

-

Combine & Neutralize: Combine the acidic aqueous extracts. Slowly add saturated sodium bicarbonate solution (or 1M NaOH) while stirring until the solution is neutral or slightly basic (pH ~8, check with pH paper). The neutral amidoxime product should precipitate or form an oil.

-

Back-Extract: Extract the neutralized aqueous solution twice with fresh portions of DCM or EtOAc.

-

Isolate: Combine the organic extracts from the back-extraction. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified 3-(Trifluoromethyl)benzamidoxime.

References

-

Fluoropharm Co., Ltd. (n.d.). 3-(Trifluoromethyl)benzamidoxime. Retrieved February 16, 2026, from [Link]

-

LookChem. (n.d.). 3-(TRIFLUOROMETHYL)BENZAMIDOXIME. Retrieved February 16, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 16, 2026, from [Link]

-

MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved February 16, 2026, from [Link]

-

RKM Chemistry. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

-

El-Sherif, Z. A., et al. (2014). Validated Densitometric TLC-Method for the Simultaneous Analysis of (R)- and (S)-Citalopram and its Related Substances. Journal of Chromatographic Science, 52(7), 639-645. [Link]

-

Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)benzamidoxime. Retrieved February 16, 2026, from [Link]

Sources

- 1. 3-(Trifluoromethyl)benzamide 98 1801-10-1 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis routes of 3-(Trifluoromethyl)benzamide [benchchem.com]

- 8. 內容不提供 [sigmaaldrich.com]

Minimizing byproduct formation in amidoxime synthesis from nitriles

A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

The conversion of nitriles to amidoximes is a fundamental transformation in medicinal chemistry and materials science. Amidoximes are crucial intermediates in the synthesis of various pharmaceuticals, including prodrugs, and serve as powerful chelating agents.[1][2][3] However, the seemingly straightforward reaction of a nitrile with hydroxylamine is often complicated by the formation of stubborn byproducts, leading to purification challenges and reduced yields.[4][5] This guide, designed for laboratory professionals, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the intricacies of amidoxime synthesis and minimize byproduct formation.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: My primary byproduct is the corresponding carboxamide. How can I prevent its formation?

This is arguably the most common challenge in amidoxime synthesis, particularly with aromatic nitriles bearing electron-withdrawing groups.[6][7] The formation of the amide byproduct can be attributed to several factors, including the reaction mechanism and the choice of solvent.[5]

Underlying Cause: The formation of an amide byproduct is a known issue, especially in alcohol solutions, where the reaction is often conducted on an industrial scale.[4] While the exact mechanism is still debated, it is understood that certain conditions favor the hydrolysis of an intermediate species or the nitrile itself.[4][6]

Solutions:

-

Solvent Selection: Traditional alcohol solvents can contribute to amide formation.[5] Consider switching to ionic liquids, as specific imidazolium, phosphonium, and quaternary ammonium-based ionic liquids have been shown to eliminate the amide side-product while simultaneously decreasing reaction time.[4][7]

-

Alternative Synthetic Route: If amide formation persists, an alternative two-step synthesis can be highly effective. First, convert the nitrile to a thioamide, which can then be reacted with hydroxylamine to yield the pure amidoxime with a high overall yield.[6]

-

Reaction Conditions: The choice of base can also play a role. While alkali metal hydroxides or carbonates are common, consider using a non-metallic base like tetramethylammonium hydroxide, especially when metal ion contamination is a concern.[8]

Frequently Asked Questions (FAQs)

Q1: What are the standard reaction conditions for synthesizing amidoximes from nitriles?

The most widely employed method involves the reaction of a nitrile with hydroxylamine.[7][9] Typically, this is carried out using hydroxylamine hydrochloride in the presence of a base like sodium carbonate or triethylamine in a protic solvent such as ethanol or methanol.[7][9] An alternative approach that simplifies the procedure is the use of an aqueous solution of hydroxylamine, which often negates the need for an additional base.[9][10]

Q2: My reaction is sluggish, and the conversion rate is low. What adjustments can I make?

Several factors can be optimized to enhance the reaction rate and overall yield:

-

Temperature: Increasing the reaction temperature, often to the reflux temperature of the solvent, can significantly shorten the reaction time.[9]

-

Stoichiometry: For less reactive nitriles, particularly aliphatic ones, using an excess of hydroxylamine can help drive the reaction to completion.[9]

-

Alternative Energy Sources: Microwave or ultrasonic irradiation has been demonstrated to accelerate the reaction, leading to higher yields in shorter timeframes.[9]

Q3: Besides the carboxamide, what other byproducts should I be aware of?

While carboxamide is the most prevalent, other side reactions can occur:

-

Hydrolysis to Carboxylic Acid: Under harsh acidic or basic conditions, the desired amidoxime or the intermediate amide can undergo further hydrolysis to the corresponding carboxylic acid.[11][12] Careful control of pH is crucial to avoid this. The pH of the solution is a key factor in the stability and reactivity of amidoximes.[13][14]

-

1,2,4-Oxadiazole Formation: In the presence of an acid catalyst, the amidoxime can react with another molecule of nitrile or an acylating agent to form a 1,2,4-oxadiazole ring.[15][16] This is a common subsequent reaction that can be minimized by controlling the stoichiometry and avoiding acidic conditions after the initial amidoxime formation.

Q4: How can I effectively purify my amidoxime from the reaction mixture?

Purification strategies depend on the properties of your target amidoxime and the nature of the impurities.

-

Crystallization: If your amidoxime is a solid, crystallization is often the most effective method for purification.[10][17] A variety of solvents can be screened, including ethanol, dioxane, water, or mixtures of dichloromethane and petroleum ether.[17]

-

Column Chromatography: For non-crystalline products or complex mixtures, column chromatography using silica gel is a standard approach.[17] A common mobile phase is a mixture of ethyl acetate and n-hexane or petroleum ether.[17]

-

Extraction: Liquid-liquid extraction can be used to remove certain impurities. For instance, if the reaction is performed in an organic solvent, washing with a dilute aqueous acid can remove basic impurities, while a dilute base wash can remove acidic byproducts.

Experimental Protocols

Protocol 1: General Procedure for Amidoxime Synthesis with Minimized Amide Byproduct

This protocol is adapted from established methods and is designed to minimize the formation of the carboxamide byproduct.[7][9]

Materials:

-

Nitrile starting material

-

Hydroxylamine hydrochloride

-

Sodium carbonate (Na₂CO₃)

-

Ethanol (or an alternative ionic liquid)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the nitrile (1 equivalent) in ethanol.

-

Add hydroxylamine hydrochloride (1.5 - 2 equivalents) and sodium carbonate (1.5 - 2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

-

Filter the inorganic salts and concentrate the filtrate under reduced pressure.

-

The crude product can then be purified by crystallization or column chromatography.

Protocol 2: Purification of Amidoxime by Crystallization

Procedure:

-

Dissolve the crude amidoxime in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a solvent mixture).

-

Allow the solution to cool slowly to room temperature.

-

If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in a refrigerator or ice bath.

-

Once crystallization is complete, collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to obtain the pure amidoxime.

Data Presentation

Table 1: Influence of Reaction Conditions on Byproduct Formation

| Nitrile Substrate | Solvent | Base | Temperature (°C) | Major Byproduct | Reference |

| Aromatic (electron-withdrawing) | Ethanol | Na₂CO₃ | Reflux | Carboxamide | [5][6] |

| Aromatic (electron-donating) | Ethanol | Na₂CO₃ | Reflux | Minimal | |

| Aliphatic | Methanol | Triethylamine | 60 | Minimal | [9] |

| Aromatic (electron-withdrawing) | Ionic Liquid | None | 80 | None | [4] |

Visualizations

Caption: Reaction pathway for amidoxime synthesis and common byproduct formation.

Caption: Troubleshooting flowchart for optimizing amidoxime synthesis.

References

- Stephenson, L., Warburton, W., & Wilson, M. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of The Chemical Society C: Organic.

- Vörös, A., & Mucsi, Z. (2014). An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. Organic & Biomolecular Chemistry, 12(39), 8036-8047.

- Sahyoun, T., Arrault, A., & Schneider, R. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470.

- Vörös, A., & Mizsey, P. (2014). An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine.

- Lee, H. (n.d.). Organic Syntheses Procedure. Organic Syntheses.

- Google Patents. (n.d.).

- Gurbanov, A. V., et al. (2014). Zinc(II)-Mediated Nitrile–Amidoxime Coupling Gives New Insights into H+-Assisted Generation of 1,2,4-Oxadiazoles. Inorganic Chemistry, 53(18), 9779–9788.

- BenchChem. (n.d.).

- Awual, M. R., et al. (2015). Effect of solution pH on Cu 2+ ion sensing by the poly(amidoxime)...

- Google Patents. (n.d.). Process of purification of amidoxime containing cleaning solutions and their use.

- Pornsuriyasak, P., et al. (2021). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. PMC.

- ResearchGate. (2016).

- Organic Chemistry Portal. (n.d.).

- Google Patents. (n.d.).

- Wang, L., et al. (2017). Synthesis of a poly(amidoxime-hydroxamic acid) cellulose derivative and its application in heavy metal ion removal. RSC Publishing.

- ACS Publications. (2022). Poly(amidoxime) Resins for Efficient and Eco-friendly Metal Extraction.

- MDPI. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.

- The Study of Amidoxime-Functionalized Cellulose Separate Th(IV)

- Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Deriv

- ResearchGate. (n.d.). % Effect of pH on the adsorption of sodium ions by poly(amidoxime)...

- Univerzita Karlova. (2013). Amidoximes as intermediates for the synthesis of potential drugs.

- FULIR. (2021).

- Nitrile to Amide - Common Conditions. (n.d.).

- Google Patents. (n.d.).

- ACS.org. (2012). Formation of Aromatic Amidoximes with Hydroxylamine using Microreactor Technology.

- ResearchGate. (n.d.). Binding mechanism of amidoxime functional group on chelating resins toward gallium(III) in Bayer liquor | Request PDF.

- The Study of Amidoxime-Functionalized Cellulose Separate Th(IV)

- PubMed. (2013).

Sources

- 1. researchgate.net [researchgate.net]

- 2. fulir.irb.hr [fulir.irb.hr]

- 3. researchgate.net [researchgate.net]

- 4. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. US8802609B2 - Nitrile and amidoxime compounds and methods of preparation for semiconductor processing - Google Patents [patents.google.com]

- 9. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2000032565A1 - Method of manufacturing high purity amidoximes from hydroxylamine and nitriles - Google Patents [patents.google.com]

- 11. orgsyn.org [orgsyn.org]

- 12. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of a poly(amidoxime-hydroxamic acid) cellulose derivative and its application in heavy metal ion removal - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03365F [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. dspace.cuni.cz [dspace.cuni.cz]

- 17. researchgate.net [researchgate.net]

Technical Support Center: A-Z Troubleshooting for Trifluoromethylated Compound Synthesis